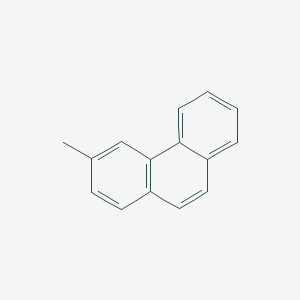

3-Methylphenanthrene

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-methylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYWZUBZZBHZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052731 | |

| Record name | 3-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-71-3 | |

| Record name | 3-Methylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631K6Z695J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Geochemical and Environmental Significance of 3 Methylphenanthrene

3-Methylphenanthrene as a Geochemical Biomarker

This compound is a polycyclic aromatic hydrocarbon (PAH) that serves as a significant geochemical biomarker, providing insights into the thermal history and depositional environment of organic matter in sedimentary rocks. amazonaws.com Its distribution, along with other methylphenanthrene isomers, is systematically altered by the chemical and physical processes that occur during the transformation of organic matter into petroleum. These alterations, driven by increasing thermal stress, make this compound and its relatives powerful tools in petroleum exploration and paleoenvironmental studies. au.dk

The fundamental principle behind the use of methylphenanthrenes as biomarkers lies in the differential thermodynamic stability of its isomers. researchgate.net During diagenesis and catagenesis, less stable isomers are converted to more stable forms. Specifically, isomers with a methyl group at an alpha-position (α-substituted), such as 1-methylphenanthrene and 9-methylphenanthrene, are sterically hindered and thus less stable than those with a methyl group at a beta-position (β-substituted), like 2-methylphenanthrene and this compound. au.dk As thermal maturity increases, a rearrangement process leads to an enrichment of the more stable β-substituted isomers. researchgate.net

The Methylphenanthrene Index (MPI) is a widely used molecular maturity parameter based on the relative abundances of phenanthrene (B1679779) and its methyl-substituted homologs. nih.govscielo.org.co This index quantifies the thermally-driven shift in the distribution of methylphenanthrene isomers towards more stable configurations. researchgate.net Several variations of the MPI have been proposed, with MPI-1 being one of the most common. The increase in the concentration of 2- and this compound relative to 1- and 9-methylphenanthrene with rising maturity forms the basis of these indices. nih.gov

The general formula for MPI-1 is: MPI-1 = 1.5 × (2-MP + 3-MP) / (P + 1-MP + 9-MP) nih.govsbras.ru

Where:

2-MP = 2-Methylphenanthrene

3-MP = this compound

P = Phenanthrene

1-MP = 1-Methylphenanthrene

9-MP = 9-Methylphenanthrene

Another commonly used index, MPI-3, excludes phenanthrene to mitigate influences from demethylation reactions: MPI-3 = (2-MP + 3-MP) / (1-MP + 9-MP) au.dknih.gov

The Methylphenanthrene Index is often calibrated against vitrinite reflectance (Rc), a standard method for determining the thermal maturity of organic matter in coal and sedimentary rocks. usgs.gov A positive correlation generally exists between MPI-1 values and mean vitrinite reflectance, particularly within the oil generation window (approximately 0.65% to 1.4% Rc). scispace.com This relationship allows for the calculation of an equivalent vitrinite reflectance value (Rc) from the MPI-1, which is especially useful for marine source rocks and crude oils where vitrinite may be scarce or absent. nih.gov

However, the correlation is not always linear and can be influenced by the type of organic matter and the depositional environment. researchgate.net For instance, at high levels of maturity (typically above 1.35% Rc), the MPI-1 trend may show an inversion, where the index value starts to decrease with increasing maturity. researchgate.net

Table 1: Illustrative Correlation between MPI-1 and Vitrinite Reflectance (Rc) This table presents a generalized relationship and actual values can vary based on geological settings.

| MPI-1 Value | Calculated Vitrinite Reflectance (Rc %) | Maturity Stage |

|---|---|---|

| 0.50 | ~0.75 | Early Oil Window |

| 0.80 | ~0.90 | Peak Oil Window |

| 1.20 | ~1.10 | Late Oil Window |

| >1.50 | >1.35 | Gas Window / Overmature |

This compound and the associated MPI are instrumental in the characterization of petroleum source rocks. doi.org By analyzing the distribution of methylphenanthrene isomers in rock extracts, geochemists can assess the thermal maturity of the source rock, which is a critical factor in determining its potential to have generated hydrocarbons. scielo.org.coacs.org This analysis helps to identify whether a source rock is immature, within the oil or gas generation window, or overmature. researchgate.net

The MPI can be applied to both rock extracts and crude oils, allowing for oil-to-source rock correlation studies. doi.org By comparing the maturity signature of a crude oil with that of potential source rocks, it is possible to trace the origin of the petroleum.

Table 2: Application of MPI in Source Rock Characterization

| MPI-1 Range | Calculated Rc (%) | Interpretation for Source Rock |

|---|---|---|

| < 0.5 | < 0.7 | Immature to early mature |

| 0.5 - 1.5 | 0.7 - 1.35 | Mature (Oil Window) |

| > 1.5 | > 1.35 | Late mature to overmature (Gas Window) |

The utility of the Methylphenanthrene Index is rooted in the principles of chemical kinetics and thermodynamic equilibrium. researchgate.net The conversion of less stable α-isomers (1-MP, 9-MP) to the more stable β-isomers (2-MP, 3-MP) is a thermally controlled process. researchgate.net This isomerization involves a rearrangement driven by steric strain, which is relieved in the β-substituted configurations. researchgate.net

As thermal maturation progresses, the distribution of isomers evolves toward a state of thermodynamic equilibrium, favoring the accumulation of 2- and this compound. researchgate.net The reactions involved are complex and can include isomerization, transmethylation (transfer of a methyl group), and demethylation. au.dk Molecular modeling studies have shown that the energy barriers for these reactions are overcome as temperatures increase with burial depth, leading to the predictable shift in isomer ratios that the MPI captures. researchgate.net

While the MPI is a robust tool, its application is not without limitations and requires careful interpretation. Several factors can influence the distribution of methylphenanthrene isomers and thus affect the accuracy of the MPI as a maturity indicator:

Organic Matter Type: The type of precursor organic matter (e.g., marine vs. terrestrial) can influence the initial distribution of phenanthrene and its alkylated derivatives, potentially affecting the starting point and evolution of the MPI. doi.org

Lithology: The mineral matrix of the source rock can have catalytic effects on isomerization and other reactions, leading to anomalous MPI values that are not solely dependent on thermal stress. doi.org

Complex Reaction Pathways: The MPI is based on a simplified model of isomerization. In reality, multiple and sometimes competing reactions like generation, decomposition, methylation, and demethylation occur simultaneously, which can complicate the relationship between MPI and maturity. au.dk

High Maturity Inversion: At very high levels of thermal maturity, the MPI-1 can show a decreasing trend, which may be due to the preferential destruction of certain isomers or the dominance of demethylation reactions that consume methylphenanthrenes to form phenanthrene. researchgate.net

Biodegradation: While aromatic hydrocarbons are more resistant to biodegradation than saturated hydrocarbons, severe biodegradation can alter their distribution, although this is less of a concern for maturity assessment in deeper, hotter reservoirs. researchgate.net

For these reasons, it is often recommended to use the MPI in conjunction with other maturity parameters, both molecular and bulk (like vitrinite reflectance), to obtain a more comprehensive and reliable assessment of thermal maturity. doi.orgresearchgate.net

The distribution of this compound and related compounds can also provide valuable information for paleoenvironmental reconstruction. researchgate.net The types of organic precursors that lead to the formation of phenanthrenes can be linked to specific biological sources, which in turn reflect the depositional environment. For example, retene, a derivative of abietic acid found in higher plant resins, can be a precursor to certain methylphenanthrenes, suggesting a terrestrial input into the sedimentary environment. researchgate.net

The relative abundance of phenanthrene and its alkylated homologs, when analyzed alongside other biomarkers, can help to distinguish between marine and terrestrial organic matter sources and infer the redox conditions of the depositional setting. researchgate.net For instance, low ratios of dibenzothiophene to phenanthrene are often indicative of organic matter derived from higher plants. scielo.org.co Therefore, the detailed analysis of the aromatic fraction of sedimentary organic matter, including this compound, contributes to a more complete picture of the ancient environment in which the source rock was deposited. digitalatlasofancientlife.orgsoton.ac.uk

Source Differentiation (Petrogenic vs. Pyrogenic Origin) using Alkylated Phenanthrenes

The relative distribution of phenanthrene and its alkylated homologs, such as this compound, serves as a critical tool for distinguishing between petrogenic and pyrogenic sources of hydrocarbon contamination in the environment. scielo.br Petrogenic sources originate from petroleum and its products, while pyrogenic sources are derived from the incomplete combustion of organic materials. esaa.orgresearchgate.net The underlying principle of this source differentiation lies in the thermodynamic stability of different polycyclic aromatic hydrocarbon (PAH) isomers. scielo.br

Petrogenic sources are typically characterized by a dominance of alkylated PAHs over the parent compounds. In crude oil and petroleum products, the distribution of methylphenanthrene isomers is governed by their relative thermodynamic stability. With increasing thermal maturity, the more stable β-isomers (2- and this compound) become more prominent compared to the less stable α-isomers (1- and 9-methylphenanthrene). ias.ac.in Therefore, a higher relative abundance of 2- and this compound is indicative of a petrogenic origin. researchgate.net

Conversely, pyrogenic processes, such as the burning of fossil fuels and biomass, produce a different distribution of PAHs. esaa.orgresearchgate.net These high-temperature processes favor the formation of the unsubstituted parent PAH, phenanthrene, over its alkylated derivatives. While alkylated PAHs are still formed, their concentrations are significantly lower relative to the parent compound compared to what is observed in petrogenic mixtures. Diagnostic ratios, such as the ratio of phenanthrene to the sum of its alkylated homologs, are often employed to differentiate between these sources. scielo.brnih.gov

A widely used diagnostic tool is the Methylphenanthrene Index (MPI-1), which is calculated based on the relative abundances of phenanthrene and its methyl- and dimethyl-isomers. This index has been shown to correlate well with the maturity of organic matter. ias.ac.in The relative amounts of specific methylphenanthrene isomers, including this compound, are crucial in these calculations and aid in fingerprinting the source of PAH contamination. ias.ac.inresearchgate.net

Table 1: Typical Distribution of Alkylated Phenanthrenes from Different Sources

| Source Type | Dominant Phenanthrene Compounds | Key Characteristics |

| Petrogenic | Alkylated phenanthrenes (e.g., 2- and this compound) | Higher abundance of thermodynamically stable isomers. |

| Pyrogenic | Unsubstituted phenanthrene | Lower relative concentrations of alkylated homologs. |

Environmental Fate and Distribution of this compound

The environmental fate and distribution of this compound are governed by its physicochemical properties, the nature of its release into the environment, and various transport and degradation processes. As a polycyclic aromatic hydrocarbon (PAH), it is generally characterized by low aqueous solubility and a tendency to adsorb to particulate matter.

Sources of Environmental Contamination

This compound is introduced into the environment from a variety of natural and anthropogenic sources. Its presence is often indicative of contamination from fossil fuels or the products of incomplete combustion. iipseries.org

Crude oil and other fossil fuels are significant reservoirs of this compound. ias.ac.inresearchgate.net During the geological formation of petroleum, organic matter is subjected to heat and pressure, leading to the formation of a complex mixture of hydrocarbons, including various isomers of methylphenanthrene. ias.ac.in The relative abundance of this compound in crude oil can vary depending on the source rock and the thermal maturity of the oil. ias.ac.inresearchgate.net Spills of crude oil and refined petroleum products, such as diesel and lubricating oils, are major sources of petrogenic this compound in the environment. canada.ca

The incomplete combustion of organic materials is a major pyrogenic source of this compound and other PAHs. esaa.orgtpsgc-pwgsc.gc.ca This includes both natural and anthropogenic activities. Forest fires and volcanic eruptions are natural sources of pyrogenic PAHs. canada.ca Anthropogenic combustion sources are numerous and include emissions from industrial processes, power generation, residential heating (wood and coal burning), and vehicle exhaust. tandfonline.comservice.gov.uk During combustion, complex chemical reactions lead to the formation of a wide range of PAHs, with the specific composition depending on the fuel type and combustion conditions. researchgate.net

Various industrial activities contribute to the release of this compound into the environment. Industries involved in the production and use of fossil fuels, such as coal gasification and coking plants, are significant sources. canada.ca Wood preservation plants that use creosote, a complex mixture of PAHs, can also be a source of contamination. tpsgc-pwgsc.gc.ca Wastewater discharges from a range of industries, including chemical manufacturing, metal plating, and pharmaceutical production, can contain this compound and other PAHs. epa.govscispace.comresearchgate.net These discharges can contaminate surface waters and sediments if not adequately treated.

Environmental Persistence and Degradation

The environmental persistence of a chemical is determined by its resistance to various degradation processes. nih.gov this compound, like other PAHs, can be subject to both biotic and abiotic degradation in the environment.

The structure of this compound, with its three fused aromatic rings, makes it relatively resistant to degradation. PAHs are known for their persistence in the environment, particularly in anaerobic environments such as sediments. nih.govepa.gov The rate of degradation is influenced by a combination of the compound's properties and environmental conditions. nih.gov

Biotic degradation, or biodegradation, is a primary mechanism for the removal of this compound from the environment. A wide range of microorganisms, including bacteria, fungi, and algae, have the ability to metabolize PAHs as a source of carbon and energy. researchgate.netmdpi.com The initial step in the aerobic biodegradation of phenanthrene and its methylated derivatives often involves the action of dioxygenase enzymes. mdpi.com The rate of biodegradation can be influenced by factors such as the availability of nutrients, oxygen levels, temperature, and the presence of a microbial community adapted to PAH degradation. nih.gov

Abiotic degradation processes that can affect this compound include photolysis and chemical oxidation. Photolysis, or degradation by sunlight, can be a significant removal pathway for PAHs in the atmosphere and in the surface layers of water bodies. However, the effectiveness of photolysis is limited by the penetration of light into soil and sediment. Chemical oxidation can also contribute to the degradation of PAHs, but these reactions are generally slower than biodegradation under typical environmental conditions.

Table 2: Summary of Environmental Fate of this compound

| Process | Description | Influencing Factors |

| Adsorption | Binds to soil and sediment particles. | Organic matter content, particle size. |

| Volatilization | Evaporation from water or soil surfaces. | Vapor pressure, temperature, air/water interface dynamics. |

| Biodegradation | Breakdown by microorganisms. | Microbial population, nutrient availability, oxygen, temperature. |

| Photolysis | Degradation by sunlight. | Light intensity, presence of photosensitizers. |

| Chemical Oxidation | Reaction with chemical oxidants. | Presence of oxidizing agents (e.g., hydroxyl radicals). |

Biodegradation Pathways and Kinetics

The microbial degradation of this compound is a fundamental process in the natural cleansing of environments contaminated by petroleum. Alkylated polycyclic aromatic hydrocarbons (PAHs) like this compound are significant constituents of crude oil and its derivatives nih.gov. Their breakdown in the environment is governed by microbial activities and a variety of ambient conditions.

Specific bacterial strains have shown a significant capacity for degrading methylphenanthrenes. The genus Sphingobium, for example, is well-regarded for its proficiency in breaking down PAHs nih.gov. Sphingobium quisquiliarum EPA505 is a known degrader of several PAHs, which includes this compound nih.gov. Research on related isomers, such as 1-methylphenanthrene, by Sphingobium sp. MP9-4 has shed light on the metabolic pathways. These bacteria utilize two main initial oxidative strategies: one targeting the benzene (B151609) ring and the other attacking the methyl group nih.govcore.ac.uk.

The rate of this compound biodegradation is not fixed; it is controlled by a complex interplay of various factors core.ac.uk. These can be broadly classified as contaminant properties, environmental conditions, and microbial population characteristics.

Key influencing factors include:

Temperature : Microbial metabolism and enzyme-driven reactions are highly sensitive to temperature. Biodegradation rates generally rise with temperature to an optimal level before declining core.ac.uk.

pH : The acidity or alkalinity of the soil or water impacts microbial functions and the solubility of the contaminant. Most hydrocarbon-degrading microbes flourish within a pH range of 6.0 to 8.0 core.ac.uk.

Nutrient Availability : The presence of vital nutrients such as nitrogen and phosphorus is essential for microbial growth and metabolic activity. A lack of these can restrict the biodegradation rate.

Oxygen Availability : The initial stages of aerobic PAH degradation are often catalyzed by oxygenase enzymes, making oxygen a crucial element. In anaerobic (oxygen-free) conditions, degradation is considerably slower and depends on other electron acceptors like nitrate or sulfate frontiersin.org. The availability of appropriate electron acceptors is frequently the primary rate-limiting factor in anaerobic settings frontiersin.org.

Bioavailability : The poor water solubility of this compound restricts its accessibility to microorganisms. Factors that diminish bioavailability, such as strong binding to soil organic matter, can markedly slow down degradation dss.go.th.

Presence of other compounds : The existence of other PAHs or carbon sources can produce varied outcomes. It can lead to competitive inhibition, which slows the degradation of a particular compound. Conversely, the presence of a more readily degradable substrate can spur the growth of the microbial population, a process known as cometabolism, thereby enhancing the degradation of more persistent compounds like this compound cluin.orgnih.gov.

Microbial Adaptation : A microbial community's history of exposure to PAHs can affect its degradation ability. Communities from previously contaminated sites often show higher degradation rates due to adaptation and the selection of PAH-degrading strains dss.go.th.

A statistical analysis of published data on phenanthrene biodegradation identified the adaptive state of the bacteria and the presence of a sorption phase as the two most significant factors controlling the rate dss.go.th.

Since low bioavailability is a significant impediment to the microbial degradation of hydrophobic compounds like this compound, various materials have been explored to boost their solubility in water and accessibility to microbes. These Bioavailability Enhancing Materials (BIMs) mainly consist of surfactants, biosurfactants, and cyclodextrins.

Surfactants : Synthetic surfactants, such as the nonionic surfactant Tween 80, can increase the apparent solubility of PAHs by creating micelles. A study showed that Tween 80 significantly boosted the biodegradation of phenanthrene by a Sphingomonas strain, increasing degradation from 52% to 85% over 197 hours nih.gov. This indicates that the strain's activity was constrained by the PAH's bioavailability nih.gov.

Biosurfactants : Produced by microorganisms themselves, biosurfactants like rhamnolipids can also improve the transfer of PAHs from non-aqueous phases into the water, making them more available for degradation core.ac.uk. They facilitate the solubilization of hydrophobic compounds by forming micelles that enclose the PAHs core.ac.uk.

Cyclodextrins : These are cyclic sugar molecules with a water-loving exterior and a hydrophobic inner cavity. This structure enables them to encapsulate nonpolar molecules like this compound, creating a complex that is more soluble in water. Research with hydroxypropyl-β-cyclodextrin (HPCD) has demonstrated its ability to significantly raise the apparent solubility of phenanthrene, resulting in a substantial increase in its biodegradation rate mdpi.com. For example, adding HPCD increased the substrate utilization rate of phenanthrene from 0.17 mg/h to 0.93 mg/h mdpi.com. By enhancing solubility and potentially lowering toxicity, cyclodextrins can markedly improve the microbial degradation of PAHs mdpi.com.

| Bioavailability Enhancing Material | Mechanism of Action | Effect on Phenanthrene Biodegradation |

|---|---|---|

| Tween 80 (Surfactant) | Forms micelles, increasing apparent solubility. | Increased degradation from 52% to 85% in 197 hours nih.gov. |

| Rhamnolipid (Biosurfactant) | Forms micelles, enhancing partitioning into aqueous phase core.ac.uk. | Promotes solubilization and increases bioavailability core.ac.uk. |

| Hydroxypropyl-β-cyclodextrin (HPCD) | Encapsulates PAH in hydrophobic cavity, increasing solubility mdpi.com. | Increased substrate utilization rate by over 5-fold mdpi.com. |

Bioaccumulation in Aquatic Organisms

Bioaccumulation is the process by which organisms absorb and concentrate chemicals from their environment. For hydrophobic compounds such as this compound, the bioconcentration factor (BCF) is a key measure of bioaccumulation potential. It represents the ratio of a chemical's concentration in an organism to its concentration in the surrounding water when a steady state is reached.

The bioaccumulation of PAHs in aquatic life is primarily governed by the partitioning of the chemical between the water and the organism's fatty tissues. Therefore, more hydrophobic (lipophilic) compounds generally have a higher potential for bioaccumulation. However, this relationship is not always straightforward, as very large molecules may struggle to pass through biological membranes, and many organisms, especially vertebrates like fish, have metabolic systems to transform and expel PAHs.

Fish can metabolize PAHs into more water-soluble forms, which aids in their excretion and results in lower BCF values compared to organisms with limited metabolic abilities, such as mussels and other invertebrates. The presence and type of alkyl groups on the PAH molecule can significantly affect its bioaccumulation kinetics and metabolism.

While specific data for this compound is scarce, studies on its isomers offer valuable insights. For instance, research on sheepshead minnows (Cyprinodon variegatus) has determined the BCF for 9-methylphenanthrene.

| Compound | Log Kow | Organism | Bioconcentration Factor (BCF) |

|---|---|---|---|

| Naphthalene | 3.34 | Sheepshead minnow | 1,137 |

| Phenanthrene | 4.53 | Sheepshead minnow | 680 |

| 9-Methylphenanthrene | 5.15 | Sheepshead minnow | 29 |

Notably, the BCF for 9-methylphenanthrene was found to be much lower than that of its parent compound, phenanthrene, despite being more lipophilic (as indicated by a higher log Kow). This suggests that the methyl group might enable faster metabolism and elimination in this fish species, underscoring the complexity of predicting bioaccumulation based solely on physical and chemical properties. The lower BCFs for alkylated phenanthrenes compared to alkylated naphthalenes in the same study further reinforce that the presence and nature of alkyl groups significantly influence the kinetics and metabolism of PAHs in fish.

Biological and Toxicological Investigations of 3 Methylphenanthrene

Ecotoxicological Effects in Aquatic Organisms

Developmental Toxicity in Fish Embryos

Uptake and Elimination Dynamics

Studies on the uptake of alkyl-phenanthrenes in aquatic organisms, such as the early life stages of haddock (Melanogrammus aeglefinus), indicate that these compounds are bioavailable. In a laboratory setting, haddock embryos exposed to various alkyl-phenanthrenes, including 3-methylphenanthrene, via passive dosing showed measurable body burdens that were linearly related to the water concentrations unit.no. This suggests that this compound can be absorbed from the surrounding environment by aquatic life.

The elimination of this compound and other PAHs is a complex process involving metabolic transformation to more water-soluble compounds that can be more easily excreted nih.gov. This biotransformation is primarily carried out by cytochrome P450 enzymes nih.gov. The rate and efficiency of elimination are critical factors in determining the potential for bioaccumulation and chronic toxicity. However, specific quantitative data on the elimination rates and half-life of this compound in various organisms are not extensively detailed in the available literature.

Differential Toxicity Compared to other Alkylphenanthrenes

The toxicity of methylated phenanthrenes can vary significantly depending on the position of the methyl group on the phenanthrene (B1679779) structure. Research has shown that the profile of developmental toxicities in early life stage fish does not appear to be directly related to the position of alkyl substitution unit.no. However, other studies have highlighted clear differences in the biological activities of various methylphenanthrene isomers.

For instance, in terms of mutagenicity, 1- and 9-methylphenanthrene have been shown to be mutagenic towards Salmonella typhimurium, whereas 2- and this compound tested negative in the same assay d-nb.infonih.gov. This indicates that the specific molecular structure of this compound renders it less mutagenic in this bacterial testing system compared to some of its isomers. The differential toxicity is often linked to the formation of specific metabolites, with some isomers being more readily converted into highly reactive and toxic forms nih.gov.

Table 1: Comparative Mutagenicity of Monomethylphenanthrene Isomers An interactive data table comparing the mutagenic activity of different monomethylphenanthrene isomers in Salmonella typhimurium.

| Compound | Mutagenic Activity in Salmonella typhimurium |

|---|---|

| 1-Methylphenanthrene | Positive |

| 2-Methylphenanthrene | Negative |

| This compound | Negative |

| 4-Methylphenanthrene | Not specified as positive |

| 9-Methylphenanthrene | Positive |

Role of Aryl Hydrocarbon Receptor (AHR) Activation

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs wikipedia.orgmedchemexpress.com. Upon binding to a ligand like a PAH, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) wikipedia.org. This binding initiates the transcription of a battery of genes, including those encoding for metabolic enzymes like cytochrome P450s medchemexpress.com.

Studies have shown that methylated phenanthrenes can be potent activators of the AHR. The relative potency of different alkylated phenanthrenes to activate the AHR can vary, and this activation is a critical initial step in the cascade of events that can lead to toxic outcomes snu.ac.kr. The binding of this compound to the AHR is a key initiating event for its metabolism and subsequent biological effects.

Cytochrome P450 1A (cyp1a) Induction and Metabolite Formation

Activation of the AHR by this compound leads to the induction of cytochrome P450 enzymes, particularly those in the CYP1A family, such as CYP1A1. This induction is a well-established biomarker of exposure to AHR agonists nih.govnih.gov. The induction of CYP1A enzymes is a key component of the cellular response to xenobiotic exposure, aiming to metabolize and facilitate the elimination of foreign compounds nih.gov.

The metabolism of this compound by these induced enzymes results in the formation of various metabolites. The metabolic process for phenanthrene and its methylated derivatives can involve oxidation of the aromatic ring to form phenols and dihydrodiols d-nb.info. The position of the methyl group influences the metabolic profile. For this compound, the metabolic conversion primarily involves aromatic ring oxidation, as side-chain oxidation is not a significant pathway for this isomer d-nb.info. The specific metabolites formed are critical in determining the ultimate toxicological outcome, as some metabolic intermediates can be more reactive and toxic than the parent compound.

Metabolite Identification and Enhanced Toxicity

The biotransformation of this compound can lead to the formation of various metabolites, some of which may exhibit greater toxicity than the original compound. While this compound itself is not considered mutagenic in certain assays, the process of metabolic activation can potentially generate reactive intermediates d-nb.infonih.gov.

Studies on the in vitro metabolism of methylphenanthrenes have identified the formation of dihydrodiols as key metabolites nih.gov. For some methylphenanthrene isomers, such as 1- and 9-methylphenanthrene, the 3,4- and/or 5,6-dihydrodiol metabolites have been associated with significant mutagenic activity nih.gov. Although this compound was not found to be mutagenic, the general principle of metabolic activation leading to toxic metabolites is a central concept in the toxicology of PAHs faa.govresearchgate.net. The formation of reactive diol-epoxides is a well-known pathway for the activation of many PAHs to carcinogenic forms d-nb.info.

Mammalian and Human Health Concerns

The potential health risks associated with exposure to this compound are primarily related to its classification as a PAH, a group of compounds that includes several known mutagens and carcinogens.

Potential Mutagenic and Carcinogenic Effects

As previously mentioned, studies using the Salmonella typhimurium mutagenicity assay (Ames test) have indicated that this compound is not mutagenic, in contrast to some of its isomers like 1- and 9-methylphenanthrene d-nb.infonih.gov. This suggests that the specific molecular structure of this compound is less susceptible to metabolic activation into a mutagenic form in this particular test system.

However, the absence of mutagenicity in a single assay does not definitively rule out all carcinogenic potential. The carcinogenicity of PAHs is a complex process that can involve multiple mechanisms beyond simple gene mutation. For instance, the related compound 3-methylcholanthrene is a well-known and potent carcinogen that can induce tumors in various tissues, including the lungs nih.gov. While this compound and 3-methylcholanthrene are structurally different, the carcinogenicity of the latter highlights the potential for methylated PAHs to pose a carcinogenic risk. None of the isomeric methylphenanthrenes, including this compound, were found to be active as tumor initiators on mouse skin nih.gov.

Table 2: Summary of Toxicological Data for this compound An interactive data table summarizing key toxicological findings for this compound.

| Endpoint | Finding | Reference |

|---|---|---|

| Mutagenicity (Ames Test) | Negative | d-nb.infonih.gov |

| Tumor Initiation (Mouse Skin) | Inactive | nih.gov |

| AHR Activation | Activates the Aryl Hydrocarbon Receptor | snu.ac.kr |

| CYP1A Induction | Induces Cytochrome P450 1A enzymes | nih.gov |

Interaction with Biological Macromolecules

The interaction between this compound (3-MP) and Human Serum Albumin (HSA), the primary carrier protein in human plasma, has been investigated to understand its transport and distribution within the body. nih.govnih.gov Spectroscopic analysis under simulated physiological conditions revealed that 3-MP binds to HSA, forming a 1:1 ground-state complex. tandfonline.com

Among several methylphenanthrene isomers studied, 3-MP exhibited the strongest binding affinity for HSA. tandfonline.com The binding constants (Kb), which indicate the strength of the interaction, were determined at various temperatures. At 308 K (approximately 35°C), the binding constant for 3-MP was calculated to be 9.13 × 104 L·mol−1. tandfonline.com This high binding affinity suggests that 3-MP can be effectively transported and distributed throughout the circulatory system by HSA. nih.gov

Further studies using circular dichroism spectroscopy showed that the binding of 3-MP to HSA did not cause any significant change in the α-helical content of the protein's secondary structure. tandfonline.com This is in contrast to other isomers like 1-MP, 4-MP, and 9-MP, which were observed to reduce the α-helical content of HSA upon binding. tandfonline.com

Binding Constants of Methylphenanthrene Isomers to HSA at 308 K

| Compound | Binding Constant (Kb) (L·mol−1) | Reference |

|---|---|---|

| This compound | 9.13 × 104 | tandfonline.com |

| 9-Methylphenanthrene | 3.57 × 104 | tandfonline.com |

| 4-Methylphenanthrene | 2.37 × 104 | tandfonline.com |

| 1-Methylphenanthrene | 1.46 × 104 | tandfonline.com |

To elucidate the specific binding site and the nature of the forces involved in the 3-MP-HSA interaction, molecular docking studies have been employed. tandfonline.comacademie-sciences.fr These computational analyses provide a model of how the ligand (3-MP) fits into the binding pocket of the protein (HSA). researchgate.net The results from these studies are consistent with experimental data, showing a strong affinity between the two molecules. tandfonline.com

Molecular docking simulations indicated that the primary intermolecular forces stabilizing the 3-MP-HSA complex are van der Waals forces. tandfonline.com These are weak, short-range electrostatic attractions between uncharged molecules. The binding site for this compound on the HSA molecule was identified as being located in a hydrophobic cavity between subdomains IB and IIA. tandfonline.com This differs from the binding site of the 4-MP isomer, which was found to bind at subdomain IIA. tandfonline.com The location within this pocket and the stability provided by van der Waals forces account for the high binding affinity observed experimentally. tandfonline.com

Activation of Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates cellular responses to various aromatic hydrocarbons. wikipedia.orgyoutube.com Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). wikipedia.org This action initiates the transcription of a battery of genes, most notably those in the Cytochrome P450 (CYP) family, which are involved in metabolizing foreign compounds. youtube.comnih.govnih.gov

Research has shown that methylated polycyclic aromatic hydrocarbons (PAHs) can be more potent activators of the human AhR signaling pathway than their parent compounds. researchgate.netnih.gov A bioassay utilizing a yeast system expressing the human AhR demonstrated that monomethylated phenanthrenes were two to five times more potent than unsubstituted phenanthrene. researchgate.netnih.govresearchgate.net

Within this group, phenanthrenes with methyl groups in equatorial positions, such as this compound, exhibited the greatest potency. nih.gov The increased ability of methylated phenanthrenes to activate the AhR highlights their potential biological activity. researchgate.netnih.gov While specific relative potency values can vary between assay systems, the general trend indicates enhanced AhR activation upon methylation of the phenanthrene structure. researchgate.net

Relative Potency of Phenanthrene and Methylated Derivatives in Activating Human AhR

| Compound | Relative Potency compared to Phenanthrene | Reference |

|---|---|---|

| Phenanthrene | Base | researchgate.netnih.gov |

| Monomethylated Phenanthrenes (general) | 2 to 5 times more potent | researchgate.netnih.gov |

The activation of the AhR signaling pathway by compounds like this compound directly leads to the induction of drug-metabolizing enzymes, particularly the Cytochrome P450 1A (CYP1A) family. nih.govresearchgate.net The AhR/ARNT complex, once bound to the XREs in the promoter region of CYP genes, enhances their transcription. wikipedia.orgnih.gov This results in increased levels of CYP1A1 and CYP1A2 enzymes. nih.govnih.gov

These CYP enzymes play a crucial role in the metabolic activation of PAHs. nih.govnih.gov By inducing the expression of these genes, this compound can influence its own metabolism and that of other xenobiotics. This sustained transcriptional activation of CYP genes is a key mechanism by which cells adapt to chemical exposures. nih.govnih.gov The greater potency of this compound in activating AhR suggests a correspondingly strong induction of CYP enzyme expression compared to its unsubstituted counterpart. researchgate.netnih.gov

Synthetic Methodologies and Chemical Transformations

Laboratory Synthesis of 3-Methylphenanthrene

The laboratory synthesis of this compound can be achieved through various routes, ranging from classical multi-step procedures to more modern photochemical methods. These methodologies allow for the construction of the tricyclic phenanthrene (B1679779) core with a methyl group at the desired position.

Historically, one of the foundational methods for the synthesis of alkylphenanthrenes, including this compound, is the Haworth phenanthrene synthesis . rsc.orgchemistry-online.com This multi-step process begins with the Friedel-Crafts acylation of a naphthalene derivative, followed by a series of reactions including reduction and cyclization to build the third aromatic ring. chemistry-online.com Specifically, the synthesis of 1-, 2-, 3-, and 4-methylphenanthrenes using this classical approach was reported by R.D. Haworth in 1932. rsc.orgchemistry-online.com

The general steps of the Haworth synthesis are:

Friedel-Crafts Acylation: Reaction of naphthalene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a keto-acid.

Clemmensen or Wolff-Kishner Reduction: Reduction of the ketone group to a methylene group.

Intramolecular Friedel-Crafts Acylation (Ring Closure): Cyclization of the resulting acid in the presence of a strong acid to form a cyclic ketone.

Reduction: The ketone is again reduced to a methylene group.

Dehydrogenation/Aromatization: The final step involves dehydrogenation, typically using selenium or palladium, to form the aromatic phenanthrene ring system.

A more contemporary and widely utilized method for synthesizing phenanthrene and its derivatives is the photocyclization of stilbenes . biosynth.com This photochemical reaction involves the irradiation of a substituted cis-stilbene with ultraviolet (UV) light, which leads to a reversible photocyclization to a dihydrophenanthrene intermediate. This intermediate is then oxidized to the stable phenanthrene derivative. biosynth.comuct.ac.za Iodine is a common oxidizing agent used in this reaction. researchgate.net For the synthesis of this compound, a suitably substituted stilbene, such as 4-methylstilbene, would be the precursor. The reaction proceeds through the formation of a transient dihydrophenanthrene, which is then aromatized. biosynth.comresearchgate.net

Modern advancements in this area include the development of continuous flow processes for the photocyclization of stilbenes, which can allow for scalable synthesis of functionalized phenanthrenes.

| Synthetic Route | Key Steps | Reagents/Conditions |

| Haworth Synthesis | Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction, Ring Closure, Dehydrogenation | Naphthalene, Succinic anhydride, AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOH, Polyphosphoric acid, Se or Pd |

| Photocyclization | Photoisomerization, Photocyclization, Oxidation | Substituted Stilbene, UV light, Iodine |

The purification of this compound, like other polycyclic aromatic hydrocarbons (PAHs), is crucial to remove starting materials, byproducts, and isomers. Common laboratory techniques for the purification of solid organic compounds are employed.

Crystallization (or recrystallization) is a primary method for purifying solid compounds like this compound. uct.ac.zalibretexts.org This technique relies on the differences in solubility of the compound and its impurities in a suitable solvent or solvent system. libretexts.org The impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the mother liquor. uct.ac.za For naphthalene, a related PAH, solvents like methanol, acetone, hexane, and toluene have been tested for recrystallization. ups.edu.ec A study on the purification of phenanthrene to ultrapurity (>99.9 mol. %) compared zone melting and co-crystallization with 3,5-dinitrobenzoic acid. researchgate.net

Chromatography is another powerful purification technique. For PAHs, methods like column chromatography and gel permeation chromatography (GPC) are effective. epa.govcsic.es

Column Chromatography: This involves separating the components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as a mobile phase (eluent) is passed through the column. orgsyn.org

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is useful for removing high-molecular-weight impurities. csic.es

| Purification Technique | Principle | Common Solvents/Stationary Phases |

| Crystallization | Differential solubility of the compound and impurities. | Methanol, Acetone, Hexane, Toluene |

| Column Chromatography | Differential adsorption on a stationary phase. | Silica gel, Alumina |

| Gel Permeation Chromatography | Separation based on molecular size. | Bio-Beads SX-series |

Photocyclization and Related Synthetic Approaches for Phenanthrene Derivatives

Photocyclization reactions are a cornerstone of modern synthetic strategies for accessing the phenanthrene core and its substituted analogues. These methods are valued for their efficiency and ability to construct the polycyclic system in a single key step.

The photocyclization of stilbenes and other diarylethylenes is a versatile and widely applied method for the synthesis of phenanthrenes. biosynth.com The reaction, often referred to as the Mallory reaction, involves the UV irradiation of a cis-stilbene derivative, which undergoes a 6π-electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene. uct.ac.zaresearchgate.net This intermediate is unstable and, in the presence of an oxidizing agent like iodine or oxygen, is converted to the corresponding phenanthrene. biosynth.com The reaction can be performed with a wide array of substituted stilbenes, allowing for the synthesis of various functionalized phenanthrenes. uct.ac.za

The general mechanism is as follows:

trans-stilbene is photoisomerized to cis-stilbene.

The cis-stilbene undergoes a conrotatory 6π-electrocyclization upon absorption of a photon to form trans-4a,4b-dihydrophenanthrene.

The dihydrophenanthrene intermediate is oxidized to phenanthrene.

The term "heterosynthesis" in this context refers to the synthesis of the phenanthrene ring system from precursors that are not stilbene derivatives. Various methods fall under this category, providing alternative routes to substituted phenanthrenes.

One notable approach is the Bardhan-Sengupta phenanthrene synthesis . This method involves the cyclodehydration of a γ-aryl-substituted cyclohexanol or related compound using a dehydrating agent like phosphorus pentoxide, followed by dehydrogenation with selenium to form the phenanthrene nucleus.

Other modern synthetic strategies include transition metal-catalyzed reactions. For instance, palladium-catalyzed annulation reactions have been developed for the synthesis of polycyclic aromatic hydrocarbons, including phenanthrenes.

Biosynthetic Pathways (where relevant to academic understanding of natural occurrence)

While a direct and complete biosynthetic pathway for this compound in organisms is not well-established in the same way as for many other natural products, its occurrence in the environment is often linked to the transformation of natural precursors. The academic understanding of its presence in nature is largely tied to the degradation and diagenesis of diterpenoids from higher plants, particularly conifers. wikipedia.org

A key related compound is retene (1-methyl-7-isopropylphenanthrene), a naturally occurring PAH found in pine tar and fossilized pine. wikipedia.org Retene is formed from the degradation of abietic acid and other related diterpenoids that are abundant in the resins of coniferous trees. wikipedia.org The formation of retene occurs through geological processes over long periods or through pyrolysis (heating in the absence of air), such as during forest fires. wikipedia.org

The presence of this compound in environmental samples, such as sediments and fossil fuels, is often associated with these same processes. It is believed to be formed through the diagenetic alteration of biogenic precursors, including diterpenoids. The structural relationship between retene and this compound suggests that similar degradation and aromatization pathways of natural plant products could lead to the formation of various methylated phenanthrenes.

Therefore, the "biosynthesis" of this compound is more accurately described as a geochemical or pyrolytic transformation of natural products rather than a direct enzymatic pathway in living organisms. Fungi are known to produce some phenanthrene derivatives via the polyketide pathway, but this has not been specifically linked to this compound. pnas.org

Postulated Biosynthetic Intermediates

The biosynthesis of phenanthrene derivatives in organisms is not as extensively studied as their degradation. However, by examining the metabolic intermediates of phenanthrene degradation by various bacteria and fungi, we can postulate potential precursors and intermediates that might be involved in the biosynthesis of this compound. The degradation pathways often involve enzymatic reactions such as dioxygenation and ring cleavage, and it is plausible that biosynthetic pathways could involve reverse or similar types of reactions starting from simpler aromatic precursors.

Microbial degradation of phenanthrene is initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings. For instance, Stenotrophomonas maltophilia C6 degrades phenanthrene through initial dioxygenation at the 1,2-, 3,4-, and 9,10-positions, with the 3,4-dioxygenation being the most dominant route nih.gov. This leads to the formation of various phenanthrenediols, which are further metabolized.

Based on these degradation pathways, potential biosynthetic intermediates for a methylated phenanthrene core could be hypothesized to include simpler methylated aromatic molecules that undergo cyclization and aromatization reactions. The methyl group could be introduced at an early stage on a precursor molecule or later in the pathway.

Table 1: Postulated Biosynthetic Intermediates in this compound Formation (Hypothetical)

| Intermediate Class | Potential Precursors/Intermediates | Rationale based on Phenanthrene Degradation |

| Monocyclic Aromatic Precursors | Methylated derivatives of benzene (B151609), toluene, or related compounds | Building blocks for the construction of the polycyclic ring system. |

| Bicyclic Intermediates | Methylated naphthalene derivatives (e.g., 1-hydroxy-2-naphthoic acid, 2-hydroxy-1-naphthoic acid) | These are known intermediates in phenanthrene degradation and could potentially serve as precursors in a biosynthetic pathway nih.gov. |

| Dihydrodiol Derivatives | Methylated phenanthrene dihydrodiols | Formed by the action of dioxygenases in degradation, suggesting their potential role as intermediates in biosynthesis through dehydration/aromatization nih.govnih.gov. |

| Hydroxylated Intermediates | Methylated phenanthrols | Known fungal metabolites of phenanthrene, indicating that hydroxylation is a key biochemical transformation ethz.ch. |

It is important to note that these are postulated intermediates, and their actual involvement in the biosynthesis of this compound would need to be confirmed through experimental studies.

Isotopic Labeling Studies in Biosynthesis

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways wikipedia.org. By introducing molecules labeled with stable or radioactive isotopes into a biological system, researchers can track the incorporation of these isotopes into the final product, thereby identifying the building blocks and intermediates of the pathway nih.govresearchgate.net.

While no specific isotopic labeling studies on the biosynthesis of this compound have been reported, the methodology is broadly applicable. Such studies would be crucial in verifying the postulated intermediates and understanding the sequence of reactions.

Key aspects of how isotopic labeling could be applied to study this compound biosynthesis include:

Precursor Feeding Experiments: Labeled potential precursors, such as ¹³C- or ¹⁴C-labeled acetate, shikimic acid, or simpler methylated aromatic compounds, could be fed to an organism capable of producing this compound. The location of the label in the isolated this compound would reveal the origin of the carbon skeleton nih.govnih.gov.

Identification of Intermediates: By analyzing the metabolic pool of the organism after feeding with a labeled precursor, it may be possible to identify and isolate labeled intermediates of the biosynthetic pathway.

Elucidation of Reaction Mechanisms: The use of specifically labeled precursors can provide insights into the mechanisms of ring formation, methylation, and aromatization steps. For example, using methionine labeled with ¹³C in the methyl group could determine if S-adenosyl methionine (SAM) is the methyl donor.

Table 2: Potential Isotopic Labeling Strategies for this compound Biosynthesis

| Labeled Precursor | Isotope | Information Gained |

| Acetate | ¹³C, ¹⁴C | To determine if the pathway is polyketide-based. |

| Shikimic Acid | ¹³C, ¹⁴C | To investigate the involvement of the shikimate pathway, common for aromatic compound biosynthesis nih.gov. |

| Methyl-labeled Methionine | ¹³C, ³H | To identify the source of the methyl group. |

| Labeled Naphthalene Derivatives | ¹³C, ¹⁴C | To test the hypothesis that bicyclic compounds are direct precursors. |

The long and successful history of isotopic labeling in natural product research has consistently provided deep insights into complex biosynthetic pathways nih.govresearchgate.net. The application of these techniques to this compound would be a critical step in moving from postulated intermediates to a confirmed biosynthetic pathway.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for separating 3-Methylphenanthrene from complex mixtures, such as environmental and biological samples. nih.gov The choice of chromatographic method depends on the specific analytical goal, whether it is for identification, quantification, or fractionation of metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound in environmental and geochemical matrices. nih.govpharmacyjournal.org This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. nih.gov In environmental geochemistry, GC-MS is instrumental in analyzing organic solvent extracts from samples like petroleum, sediment, shale, and lignite. chromatographyonline.com

The process typically involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com The column separates different compounds based on their boiling points and interactions with the stationary phase. youtube.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. mdpi.com

For the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound, specific GC-MS methods have been developed. These methods often utilize a selective column with a stationary phase designed for PAH separation. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. mdpi.com

Typical GC-MS Parameters for this compound Analysis:

| Parameter | Value |

| Injector Temperature | 280-300 °C |

| Carrier Gas | Helium |

| Column Type | Capillary column (e.g., SE-52) |

| Oven Temperature Program | Initial hold, then ramped to a final temperature |

| Ion Source Temperature | ~200 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

The identification of this compound using GC-MS is based on its mass spectrum and retention time. The mass spectrum of this compound is characterized by a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight. researchgate.netresearchgate.net Other significant fragment ions are also observed, which aid in confirming the compound's identity.

Mass chromatograms are generated by plotting the abundance of a specific ion (e.g., m/z 192 for methylphenanthrenes) against the retention time. researchgate.net This allows for the selective detection of target compounds in a complex mixture. In the analysis of crude oil, for instance, mass chromatograms for m/z 192 are used to identify and distinguish various methylphenanthrene isomers, including this compound. researchgate.netresearchgate.net The relative distribution of these isomers can provide valuable information about the maturity of the organic matter. acs.org

GC-MS is also employed for the quantitative analysis of this compound in the aromatic fractions of various samples, such as crude oil and sediments. nih.govkemdikbud.go.id Quantification is typically performed using the internal standard method, where a known amount of a deuterated standard is added to the sample before extraction and analysis. This approach corrects for any losses during sample preparation and analysis, ensuring accurate and precise results.

The concentration of this compound is determined by comparing the peak area of its characteristic ion in the mass chromatogram to the peak area of the internal standard. Calibration curves are generated using a series of standards with known concentrations to establish the relationship between peak area ratio and concentration. This allows for the accurate determination of this compound concentrations in unknown samples.

Studies have utilized this technique to assess the thermal maturity and recognize the organic matter input in crude oils by examining the comparative abundance of phenanthrenes and other aromatic compounds. researchgate.net For example, the distribution of methylphenanthrene isomers, including this compound, can serve as a maturity index for sedimentary organic matter. acs.org

High-performance liquid chromatography (HPLC) is a valuable technique for the separation and fractionation of this compound metabolites. mdpi.com In biological systems, this compound can be metabolized into various hydroxylated and other polar derivatives. HPLC is well-suited for separating these more polar compounds, which may not be amenable to GC analysis without derivatization.

The separation in HPLC is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase. pressbooks.pub For the fractionation of this compound metabolites, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. vut.cz

The process involves injecting the sample extract onto the HPLC column. A gradient elution is often used, where the composition of the mobile phase is changed over time to achieve optimal separation of the metabolites. As the separated metabolites elute from the column, they can be collected in fractions for further analysis, such as identification by GC-MS or for toxicity testing. mdpi.comnih.gov This approach has been successfully used to enrich and identify the main metabolites of alkylated PAHs, including this compound, after biodegradation by bacteria. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Geochemical Samples

Spectroscopic Techniques for Structural and Dynamic Studies

Spectroscopic techniques are indispensable for the detailed structural and dynamic characterization of this compound. These methods provide information about the arrangement of atoms within the molecule and their behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules like this compound. vscht.czazolifesciences.com It is based on the magnetic properties of atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C. azolifesciences.com When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their chemical environment. blogspot.com

The resulting NMR spectrum provides a wealth of information, including:

Chemical Shift: The position of a signal in the NMR spectrum, which indicates the electronic environment of the nucleus. wisc.edu

Signal Intensity: The area under a signal, which is proportional to the number of equivalent nuclei. vscht.cz

Spin-Spin Coupling: The splitting of signals due to the interaction of neighboring magnetic nuclei, which provides information about the connectivity of atoms. wisc.edu

For structural analysis of this compound, both ¹H NMR and ¹³C NMR spectra are typically acquired. rsc.org Deuterated solvents, such as chloroform-d (CDCl₃), are used to dissolve the sample, and tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts. blogspot.comrsc.org

¹H NMR Data for this compound (Illustrative):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | -CH₃ |

| ~7.5-8.7 | m | 8H | Aromatic protons |

¹³C NMR Data for this compound (Illustrative):

| Chemical Shift (ppm) | Assignment |

| ~21 | -CH₃ |

| ~122-132 | Aromatic carbons |

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can provide further structural information by revealing correlations between different nuclei within the molecule. core.ac.uk These experiments are crucial for unambiguously assigning all the proton and carbon signals in the NMR spectra of complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Proton Spin-Lattice Relaxation and Methyl Group Reorientation

In the solid state, the dynamics of the methyl group in this compound can be effectively investigated using proton spin-lattice relaxation Nuclear Magnetic Resonance (NMR) spectroscopy. aip.orgbrynmawr.edu This technique measures the temperature dependence of the proton spin-lattice relaxation rates (R₁) to probe the reorientation of the methyl group, which is often the only significant motion on the NMR time scale in the solid state. aip.orgbrynmawr.eduaip.org

Studies on polycrystalline this compound (3-MP) have measured these relaxation rates at various Larmor frequencies, such as 8.50, 22.5, and 53.0 MHz. aip.org The analysis of this data is typically interpreted using a Davidson–Cole spectral density. aip.org This model suggests that the correlation functions for the intramolecular reorientation of the methyl group are nonexponential, or that a distribution of exponential correlation times exists. aip.org

The relaxation process is often nonexponential, as is expected when it is driven by methyl group rotation. brynmawr.eduaip.org At high temperatures, where quantum tunneling effects are negligible, the reorientation of the methyl group is considered a simple, thermally activated hopping process. aip.org The strength of the spin-lattice interaction, assuming it is dominated by intramethyl proton dipole-dipole interactions, shows excellent agreement between fitted and calculated values. aip.org

| Parameter | Description | Source of Information |

|---|---|---|

| Measurement Technique | Solid-State Proton Spin-Lattice Relaxation NMR | aip.org |

| Larmor Frequencies Used | 8.50, 22.5, and 53.0 MHz | aip.org |

| Spectral Density Model | Davidson–Cole | aip.org |

| Nature of Correlation Function | Nonexponential | aip.org |

| High-Temperature Dynamic Model | Thermally activated hopping process | aip.org |

Determination of Rotational Barriers

The energy required for the methyl group to rotate about its C₃ axis is known as the rotational barrier or activation energy. This parameter is a key output from the analysis of spin-lattice relaxation data and can also be determined through electronic structure calculations. aip.orgaip.org These barriers are influenced by both intramolecular and intermolecular interactions between the methyl group and neighboring atoms. aip.org

For this compound, the effective activation energy for the reorientation of the 3-methyl group has been determined from experimental NMR relaxation data. aip.org A consistent picture for the dynamics of methyl reorientation emerges when comparing data across a range of methyl-substituted phenanthrenes, anthracenes, and naphthalenes. aip.org The barrier for the 3-methyl group is notably lower than that for a methyl group at other positions, such as the 9-position. aip.org

| Compound | Methyl Position | Effective Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| This compound | 3 | 5.2 ± 0.8 | aip.org |

Spectroscopic Techniques for Molecular Interactions (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for studying the non-covalent interactions between this compound and other molecules. These techniques can elucidate how the presence of the methyl group influences the compound's environmental behavior compared to its parent compound, phenanthrene (B1679779). nih.gov

Studies investigating the interaction of this compound with algogenic dissolved organic matter (A-DOM) have utilized these spectroscopic methods. nih.gov The results show that the methyl group has a significant impact on the interaction mechanisms. Specifically, this compound exhibits stronger hydrophobic interactions with the humic-like components of A-DOM. nih.gov Furthermore, the methyl group enhances π-π interactions with the organic matter. nih.gov

However, the methyl group also increases the molecular weight and steric hindrance of the molecule. nih.gov This can lead to a lower interaction capability with certain components of A-DOM compared to the smaller phenanthrene molecule under specific conditions. nih.gov These findings highlight that the methyl substitution varies the hydrophobicity and molecular weight, which in turn influences the interactions with fluorescent components in the environment. nih.gov

Computational Chemistry and Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations are fundamental to understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying polycyclic aromatic hydrocarbons (PAHs).

Thermodynamic Stability: DFT calculations have been successfully employed to determine the thermodynamic properties of 3-Methylphenanthrene. For instance, statistical calculations based on molecular geometry optimization and vibrational frequencies were performed using the B3LYP hybrid density functional theory with the def2-QZVPD basis set to derive molar thermodynamic functions. acs.org The enthalpy of formation for this compound in the ideal-gas phase has also been computed with high accuracy, showing excellent agreement with experimental values derived from methods like oxygen bomb calorimetry. acs.org These computational studies provide crucial data on the stability of the molecule. acs.org

Table 1: DFT Methods in Thermodynamic Analysis of this compound

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP Hybrid DFT | def2-QZVPD | Molecular geometry optimization, vibrational frequencies, and molar thermodynamic functions. | acs.org |

The rotation of the methyl group around the carbon-carbon single bond is a key dynamic process in this compound. The energy barrier for this rotation dictates the rotational frequency and can be investigated using quantum chemical calculations.

DFT calculations can predict the potential energy surface for the rotation of the methyl group. By calculating the energy of the molecule at various dihedral angles of the methyl group's hydrogen atoms relative to the aromatic plane, a potential energy curve is generated. The energy difference between the most stable (staggered) conformation and the least stable (eclipsed) transition state conformation defines the rotational energy barrier. mdpi.comnih.gov For an isolated molecule, these barriers are influenced by electronic effects and steric hindrance. mdpi.com In a solid state, such as a crystal, the packing environment and intermolecular interactions significantly affect the rotational barriers, often making them higher and non-equivalent for different molecules in the crystal lattice. mdpi.com While specific experimental or calculated values for the rotational barrier of the 3-methyl group in this compound are not prominently reported, studies on related dimethylphenanthrenes indicate that such barriers are typically in the range of 2–12 kJ mol⁻¹. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the evolution of the system and derive macroscopic properties from these atomic-scale trajectories.

MD simulations are a valuable tool for predicting the solubility of crystalline solids like this compound in various solvents. The solubility is determined by the point at which the chemical potential of the solute in the solution equals that of the pure solid crystal. researchgate.net

There are two primary MD-based approaches to calculate solubility:

Direct Coexistence Simulations: This method involves simulating a system where the solid crystal is in direct contact with the solvent. researchgate.net By observing the rates of dissolution and crystallization at the interface, the equilibrium concentration, and thus the solubility, can be determined directly. researchgate.net

While these methods have been applied to the parent compound, phenanthrene (B1679779), to predict its solubility in different solvents, the same principles and simulation setups are directly applicable to this compound. researchgate.net The accuracy of these predictions depends heavily on the quality of the force fields used to describe the intermolecular interactions between the solute and solvent molecules. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational modeling approaches that aim to correlate the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). These models are typically statistical in nature and are built by finding relationships between calculated molecular descriptors and experimentally measured properties or activities.

QSPR models can be developed to predict the physicochemical properties of PAHs, including this compound. The melting point is a key property that is influenced by factors such as molecular weight, symmetry, and intermolecular forces.

To build a QSPR model for predicting the melting point, a dataset of PAHs with known melting points is first established. researchgate.net For each molecule in the dataset, a series of molecular descriptors are calculated. These descriptors can be topological, geometric, or electronic in nature. unicamp.br Statistical methods are then used to create a mathematical model that relates a subset of these descriptors to the melting point. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that predicts the property based on a combination of the most relevant descriptors. researchgate.netresearchgate.net

Artificial Neural Networks (ANN): This is a non-linear approach that can capture more complex relationships between the descriptors and the property. researchgate.net

For PAHs, QSPR studies have shown that descriptors related to molecular size and symmetry are often crucial for accurately predicting the melting point. researchgate.net Once a robust and validated model is developed, it can be used to predict the melting point of other PAHs like this compound for which experimental data may not be available. researchgate.netresearchgate.net

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-Methylphenanthrene |

| Phenanthrene |

| 1,4-Dimethylphenanthrene |

Correlation with Environmental Behavior

Computational modeling is a critical tool for understanding and predicting the environmental fate and behavior of this compound. These theoretical approaches provide insights into its persistence, transformation, and distribution in various environmental compartments.